molecular formula C20H17N3OS B2839580 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034269-98-0

3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2839580
CAS No.: 2034269-98-0
M. Wt: 347.44
InChI Key: VMTCESZFZJLXMF-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is an organic compound with a complex structure that includes a cyanophenyl group, a thiophene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the cyanophenyl group can be introduced through a nucleophilic substitution reaction, while the thiophene and pyridine rings can be synthesized via cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide
  • 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pentanamide

Uniqueness

3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c21-13-16-5-3-15(4-6-16)7-8-20(24)23-14-17-9-10-22-18(12-17)19-2-1-11-25-19/h1-6,9-12H,7-8,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTCESZFZJLXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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